molecular formula C14H8Cl2N2 B1679308 Tyrphostin RG 14620 CAS No. 136831-49-7

Tyrphostin RG 14620

Cat. No.: B1679308
CAS No.: 136831-49-7
M. Wt: 275.1 g/mol
InChI Key: TYXIVBJQPBWBHO-UUILKARUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RG-14620, also known as Tyrphostin RG-14620, is a compound that functions as an inhibitor of the epidermal growth factor receptor (EGFR). It is a member of the tyrphostin family, which are synthetic compounds designed to inhibit protein tyrosine kinases. RG-14620 has been studied for its potential antiproliferative effects, particularly in the context of cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RG-14620 involves the reaction of 3,5-dichlorobenzaldehyde with 3-pyridineacetonitrile in the presence of a base. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for RG-14620 are not widely documented, the general approach involves large-scale synthesis using the same basic reaction as in laboratory settings. The process is optimized for yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

RG-14620 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while substitution reactions can result in various substituted aromatic compounds .

Scientific Research Applications

RG-14620 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of protein tyrosine kinases.

    Biology: Investigated for its effects on cell proliferation and apoptosis.

    Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit EGFR.

    Industry: Utilized in the development of new drugs and therapeutic strategies

Comparison with Similar Compounds

Similar Compounds

Uniqueness

RG-14620 is unique in its specific binding affinity and inhibitory potency towards EGFR. Unlike some other inhibitors, it has been shown to have a high degree of selectivity, making it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

(Z)-3-(3,5-dichlorophenyl)-2-pyridin-3-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2/c15-13-5-10(6-14(16)7-13)4-12(8-17)11-2-1-3-18-9-11/h1-7,9H/b12-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXIVBJQPBWBHO-UUILKARUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=CC2=CC(=CC(=C2)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C(=C/C2=CC(=CC(=C2)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136831-49-7, 138989-57-8
Record name RG 14620
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136831497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RG-14620
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138989578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RG-14620
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y42W2Q9ZPP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tyrphostin RG 14620
Reactant of Route 2
Reactant of Route 2
Tyrphostin RG 14620
Reactant of Route 3
Reactant of Route 3
Tyrphostin RG 14620
Reactant of Route 4
Reactant of Route 4
Tyrphostin RG 14620
Reactant of Route 5
Reactant of Route 5
Tyrphostin RG 14620
Reactant of Route 6
Reactant of Route 6
Tyrphostin RG 14620
Customer
Q & A

Q1: How does Tyrphostin RG14620 interact with its target and what are the downstream effects?

A: Tyrphostin RG14620 primarily acts as a tyrosine kinase inhibitor, specifically targeting the epidermal growth factor receptor (EGFR). [, ] By binding to the EGFR tyrosine kinase domain, it blocks the receptor's autophosphorylation, a crucial step in activating downstream signaling pathways responsible for cell growth and proliferation. [] This inhibition leads to reduced cell viability and induces apoptosis in cancer cells overexpressing EGFR. [, ]

Q2: What is the relationship between Tyrphostin RG14620 and the PI3K/AKT signaling pathway in endometrial cancer cells?

A: Research indicates that Tyrphostin RG14620 can suppress the PI3K/AKT signaling pathway, particularly when combined with the chemotherapeutic drug paclitaxel. [] This pathway is often overactive in cancer cells, contributing to chemoresistance. [] Combining RG14620 with paclitaxel significantly reduced PI3K/AKT pathway activation in endometrial cancer cell lines, suggesting a synergistic effect in combating chemoresistance. []

Q3: Can Tyrphostin RG14620 enhance the efficacy of other anticancer agents?

A: Studies show that combining Tyrphostin RG14620 with other anticancer agents, such as paclitaxel, rapamycin (an mTOR inhibitor), or other tyrosine kinase inhibitors, can enhance their efficacy. [, ] For instance, pre-treating endometrial cancer cells with low doses of RG14620 significantly increased paclitaxel's potency, leading to synergistic growth inhibition and increased apoptosis. [] This synergistic effect suggests that combination therapy involving RG14620 could be a promising strategy for treating certain cancers.

Q4: Has Tyrphostin RG14620 demonstrated any potential in reversing multidrug resistance in cancer cells?

A: Research suggests that Tyrphostin RG14620 might play a role in reversing multidrug resistance, particularly that mediated by the ABCG2 transporter protein. [] This transporter protein contributes to drug efflux, reducing the intracellular concentration of anticancer agents and leading to resistance. Further investigations are needed to fully understand the mechanisms and clinical implications of this potential benefit.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.